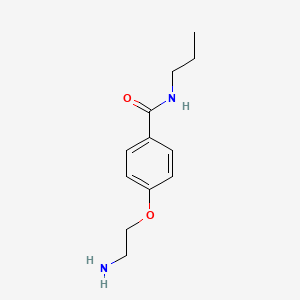

4-(2-Aminoethoxy)-N-propylbenzamide

説明

Significance of Benzamide (B126) Scaffolds as Privileged Structures in Drug Discovery

In medicinal chemistry, a "privileged structure" is a molecular framework that can bind to multiple, often unrelated, biological targets, serving as a versatile template for drug discovery. The benzamide scaffold is widely recognized as such a structure. Its prevalence is evident across numerous FDA-approved drugs and clinical candidates targeting a wide spectrum of diseases.

The significance of the benzamide scaffold stems from several key features:

Versatile Binding Interactions: The amide group is an excellent hydrogen bond donor and acceptor. Additionally, the aromatic benzene (B151609) ring can participate in π-π stacking and hydrophobic interactions with biological targets. This combination of features allows benzamide derivatives to bind effectively to a variety of enzyme active sites and protein receptors.

Synthetic Accessibility: The chemical nature of benzamides allows for straightforward synthesis and derivatization. The aromatic ring and the amide nitrogen can be readily substituted, enabling chemists to create large libraries of compounds and fine-tune their properties to optimize potency, selectivity, and pharmacokinetic profiles.

Diverse Biological Activities: The structural versatility of benzamides has led to the discovery of compounds with a broad range of therapeutic applications. These include antipsychotic, antiemetic, anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. For example, compounds like amisulpride (B195569) and metoclopramide (B1676508) are well-known benzamide drugs. More recent research has explored benzamide derivatives as potent inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) for cancer therapy and as potential agents against neurological disorders. hit2lead.comjmchemsci.com

The ability to modify the benzamide core at various positions leads to a wide range of biological activities, making it an essential building block in the development of new therapeutic agents.

Contextualization of 4-(2-Aminoethoxy)-N-propylbenzamide within the Benzamide Chemical Space

While not extensively documented in scientific literature as a standalone research target, this compound can be understood by analyzing its structural components within the context of established medicinal chemistry principles. The molecule combines the N-propylbenzamide core with a 4-(2-aminoethoxy) substituent, both of which are relevant fragments in drug design.

The chemical identity of the compound is established by its name, which dictates its structure and properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | This compound |

| Structure | |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 67.4 Ų |

Note: Properties are computed based on the chemical structure.

The molecule can be deconstructed into two key fragments for analysis:

The N-propylbenzamide Scaffold: The parent compound, N-propylbenzamide, is a simple substituted benzamide. nih.gov The N-propyl group adds a degree of lipophilicity, which can influence how the molecule interacts with and crosses biological membranes. Related structures, such as 2-amino-N-propyl-benzamide, exist as chemical intermediates, highlighting the accessibility of this scaffold. chemsrc.com The core benzamide unit provides the foundational interactions common to this class of compounds.

The 4-(2-Aminoethoxy) Substituent: This side chain, attached at the para position of the benzene ring, is particularly significant from a medicinal chemistry perspective.

The ether linkage provides flexibility, allowing the terminal amino group to orient itself optimally for interactions with a biological target.

The terminal primary amino group is basic and will be protonated at physiological pH. This positive charge can form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's binding site. Such amino-ether motifs are found in various biologically active molecules. For instance, the related 4-(2-(dimethylamino)ethoxy) moiety is a key pharmacophore in the gastroprokinetic drug Itopride. chemicalbook.com The presence of this type of flexible, charged side chain can also enhance aqueous solubility, a desirable property for drug candidates. The general utility of amino acids and amino-containing fragments in improving drug properties like solubility and bioavailability is well-established. nih.govoakwoodlabs.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(2-aminoethoxy)-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-8-14-12(15)10-3-5-11(6-4-10)16-9-7-13/h3-6H,2,7-9,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXBYAKRXIICFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Aminoethoxy N Propylbenzamide and Its Analogues

Strategic Approaches to Benzamide (B126) Core Synthesis

The synthesis of the benzamide core is a foundational step in the production of 4-(2-Aminoethoxy)-N-propylbenzamide. This typically involves the creation of an amide bond between a benzoic acid derivative and an amine.

Amide Bond Formation Strategies and Optimization

The formation of an amide bond is a cornerstone of organic synthesis, frequently employed in the pharmaceutical industry. unimi.it The most common method for creating N-substituted benzamides involves the reaction of a carboxylic acid or its activated derivative with a primary or secondary amine. libretexts.orgwikipedia.org Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures to remove the water byproduct. wikipedia.org

To overcome these limitations, a wide array of coupling reagents has been developed to activate the carboxylic acid, facilitating the reaction under milder conditions. numberanalytics.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. The mechanism generally involves the initial activation of the carboxylic acid, followed by the amine's attack to form a tetrahedral intermediate, which then collapses to form the stable amide bond. numberanalytics.com Enzyme-catalyzed methods using lipases or proteases also present a green chemistry alternative, offering high selectivity under mild conditions. numberanalytics.comnih.gov

Optimization of these reactions often involves screening different solvents, bases, and catalysts. For instance, in certain cobalt-catalyzed N-alkylation reactions, toluene (B28343) was found to be a superior solvent, and potassium tert-butoxide (tBuOK) was an effective base. rsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Key Features |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Widely used, but can cause allergic reactions and the urea (B33335) byproduct can be difficult to remove. |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Known for fast reaction rates and is often used in automated peptide synthesis. numberanalytics.comnih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for sterically hindered amino acids and reduces racemization. |

| CDI | 1,1'-Carbonyldiimidazole | An activating agent that results in gaseous byproducts, simplifying purification. researchgate.net |

Divergent Synthesis from Aromatic Carboxylic Acid Derivatives

A divergent synthetic approach allows for the creation of various benzamide analogues from a common starting material, typically a functionalized aromatic carboxylic acid derivative. organic-chemistry.org The synthesis can begin with a substituted benzoic acid, such as 4-hydroxybenzoic acid or 4-nitrobenzoic acid. The amide bond is formed first, and subsequent reactions modify the functional group at the 4-position.

For example, starting with 4-hydroxybenzoic acid, the amide can be formed with propylamine (B44156). The resulting 4-hydroxy-N-propylbenzamide then serves as a precursor for introducing the ethoxy chain via etherification. organic-chemistry.org Alternatively, starting with a nitro-substituted precursor allows for the reduction of the nitro group to an amine after the benzamide core has been established. acs.org This strategy is useful for creating a variety of amino-substituted benzamides. acs.org

Acyl fluorides, generated from carboxylic acids, can also serve as versatile intermediates, readily transforming into various derivatives, including amides, in one-pot procedures. organic-chemistry.org This highlights the flexibility of using activated carboxylic acid derivatives in divergent synthesis.

Introduction and Manipulation of the 2-Aminoethoxy Moiety

The introduction of the 4-(2-aminoethoxy) group requires a two-part strategy: attaching the ethoxy chain to the benzene (B151609) ring and managing the reactive amino group.

Etherification Reactions for Ethoxy Chain Attachment

The formation of the ether linkage on the benzamide core is commonly achieved through etherification reactions. A classic and widely used method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. nih.gov In the context of synthesizing this compound, this would typically involve deprotonating a 4-hydroxy-N-propylbenzamide intermediate with a base to form a phenoxide, which then acts as a nucleophile to attack an electrophile like 2-bromoethylamine (B90993) or 2-chloroethylamine.

Protection and Deprotection Strategies for the Amino Group

The primary amino group in the 2-aminoethoxy moiety is nucleophilic and can interfere with other reactions in the synthesis, such as amide bond formation or etherification. organic-chemistry.org To prevent unwanted side reactions, this amino group must be temporarily masked with a protecting group. wikipedia.org The ideal protecting group is easy to install, stable under the conditions of subsequent reaction steps, and can be removed selectively in high yield without affecting other parts of the molecule. organic-chemistry.org

Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com The choice of a specific carbamate (B1207046) allows for orthogonal protection strategies, where multiple protecting groups can be removed under different conditions. wikipedia.orgsigmaaldrich.com For example, a Boc group is removed with acid, while an Fmoc group is removed with base. organic-chemistry.org This selectivity is crucial in complex, multi-step syntheses. sigmaaldrich.com

Table 2: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) wikipedia.orgmasterorganicchemistry.com |

N-Alkylation and Amide Substitution Chemistry

While direct amidation using propylamine is a common route to the N-propylbenzamide structure, other methods involving N-alkylation and substitution are available for creating analogues. N-alkylation of a primary benzamide (R-CONH₂) provides a direct way to introduce the N-propyl group. nih.gov

Recent advancements have focused on catalytic N-alkylation of amides with alcohols, which is an atom-economical process where water is the only byproduct. rsc.orgnih.gov These reactions are often catalyzed by transition metals like cobalt, iron, or ruthenium. nih.govresearchgate.net The mechanism typically involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide to form a hemiaminal or enamine intermediate, which is then hydrogenated to the final N-alkylated amide. nih.gov The choice of catalyst, base, and solvent is critical for optimizing these reactions. rsc.orgnih.gov For example, cobalt nanoparticles supported on carbon have proven to be effective catalysts for the N-alkylation of benzamides with a broad range of alcohols. nih.gov

Direct alkylation of N,N-dialkyl benzamides has also been reported using strong bases like lithium diisopropylamide (LDA) to achieve selective synthesis. nih.gov Though less common for this specific target, such methods contribute to the broader toolkit for modifying the amide portion of benzamide analogues.

Table 3: Catalytic Systems for N-Alkylation of Benzamide with Benzyl Alcohol

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Co-L5@C-800 | KOH | Toluene | 115 | 77 | nih.gov |

| Co/CNT | KOH | Toluene | 130 | 91 | nih.gov |

| Ru/C | tBuOK | Toluene | 150 | 85 | rsc.org |

Development of Novel Synthetic Routes and Catalytic Systems for this compound and its Analogues

The synthesis of N-substituted benzamides, such as this compound, is an area of active research, driven by the prevalence of the benzamide moiety in pharmacologically active compounds. Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant chemical waste. Consequently, the development of novel, more efficient, and environmentally benign synthetic routes, particularly those employing catalytic systems, is a key focus in modern organic chemistry.

A plausible and efficient synthetic pathway to this compound can be envisioned as a multi-step process commencing from readily available starting materials. A key intermediate in this proposed synthesis is 4-hydroxy-N-propylbenzamide . This compound can be synthesized by the direct coupling of 4-hydroxybenzoic acid and n-propylamine. A common laboratory-scale method for this transformation involves the use of a coupling agent such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) in an appropriate solvent like acetone. The reaction proceeds under mild conditions, typically with heating, to afford the desired amide in high yield. chemicalbook.com

The subsequent step in the synthesis of the target molecule involves the etherification of the hydroxyl group of 4-hydroxy-N-propylbenzamide. This can be achieved through a Williamson ether synthesis. The phenolic hydroxyl group is first deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, reacting with a protected 2-aminoethyl halide. For instance, N-(2-chloroethyl)acetamide or a Boc-protected 2-bromoethylamine could be employed to introduce the protected aminoethoxy side chain. The final step would then be the deprotection of the amino group under appropriate conditions (e.g., acidic or basic hydrolysis for the acetamide (B32628) or acidolysis for the Boc group) to yield this compound.

In the broader context of synthesizing analogues and improving upon traditional methods, significant research has been dedicated to the development of novel catalytic systems for direct amidation reactions. These catalytic approaches aim to circumvent the need for stoichiometric activators, thereby increasing atom economy and reducing waste.

One promising area of research involves the use of boronic acid derivatives as catalysts for the direct condensation of carboxylic acids and amines. These catalysts are thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This method is attractive due to the commercial availability and relative stability of boronic acid catalysts.

Another important class of catalysts for amide synthesis is based on transition metals. Ruthenium-based catalysts, for example, have been shown to be effective for the dehydrogenative coupling of alcohols and amines to form amides. More recently, titanium tetrafluoride (TiF₄) has been reported as an efficient catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with a variety of amines. nih.gov For aromatic acids, the reaction can be carried out with 10 mol% of the catalyst in refluxing toluene, while aliphatic acids may require a lower catalyst loading. nih.gov

The development of organocatalytic systems for amidation is also a vibrant field of research. For instance, tris(o-phenylenedioxy)cyclotriphosphazene (TAP) has been identified as a pre-catalyst for the direct amidation of aromatic acids and amines. mdpi.com In situ, TAP generates catechol cyclic phosphate (B84403) (CCP), which is the active catalytic species that promotes the amide bond formation. mdpi.com

Below are tables summarizing a potential synthetic route for this compound and examples of catalytic systems applicable to benzamide synthesis.

Table 1: Proposed Synthetic Route for this compound

| Step | Starting Material(s) | Reagent(s) | Product |

| 1 | 4-Hydroxybenzoic acid, n-Propylamine | EDCI, Acetone | 4-Hydroxy-N-propylbenzamide |

| 2 | 4-Hydroxy-N-propylbenzamide, N-(2-chloroethyl)acetamide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(2-Acetamidoethoxy)-N-propylbenzamide |

| 3 | 4-(2-Acetamidoethoxy)-N-propylbenzamide | Acid or Base (e.g., HCl or NaOH) | This compound |

Table 2: Examples of Catalytic Systems for Benzamide Synthesis

| Catalyst Type | Example Catalyst | Reactants | General Conditions |

| Boron-based | Phenylboronic acid | Carboxylic acid, Amine | Azeotropic reflux |

| Transition Metal | Titanium tetrafluoride (TiF₄) | Carboxylic acid, Amine | Refluxing toluene, 5-10 mol% catalyst |

| Organocatalyst | Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) | Aromatic acid, Amine | Generates active catalyst in situ |

Structure Activity Relationship Sar Studies of 4 2 Aminoethoxy N Propylbenzamide Analogues

Systematic Exploration of Substituent Effects on the Benzene (B151609) Ring

The benzene ring of 4-(2-Aminoethoxy)-N-propylbenzamide serves as a crucial anchor for molecular interactions. Altering the substituents on this aromatic core can profoundly impact the compound's biological profile.

Influence of Aromatic Substituents on Efficacy and Selectivity

The nature of substituents on the benzene ring plays a pivotal role in modulating the efficacy and selectivity of this compound analogues. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target. libretexts.orgmsu.edu

Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can increase the electron density of the benzene ring. libretexts.orgmsu.edu This heightened reactivity can enhance the binding affinity of the molecule to its target, potentially increasing its efficacy. For instance, a hydroxyl group can make the aromatic ring significantly more reactive. openstax.org Conversely, electron-withdrawing groups, like a nitro (-NO2) group, decrease the ring's reactivity, which can be millions of times less reactive than benzene itself. libretexts.orgmsu.eduopenstax.org

Studies on related benzamide (B126) series, such as N-(2-aminoethyl)benzamide analogues, have shown that halo and nitro substituents can act as competitive, time-dependent inhibitors of certain enzymes, with their relative potencies being influenced by steric and hydrophobic effects. nih.gov

Positional and Electronic Effects of Functional Groups

The placement and electronic nature of functional groups on the benzene ring have a predictable yet profound impact on the molecule's properties. The inductive effect involves the withdrawal or donation of electrons through sigma bonds, while the resonance effect involves the delocalization of pi electrons. libretexts.orgopenstax.org

Activating Groups: Substituents like -NH2, -OH, and alkyl groups are generally considered activating. libretexts.org They donate electrons to the aromatic ring, increasing its reactivity towards electrophilic substitution. libretexts.orgmsu.edu This activation can lead to enhanced biological activity.

Deactivating Groups: Groups such as -NO2, -CN, and -COR are deactivating. libretexts.org They withdraw electron density from the ring, making it less reactive. libretexts.orgmsu.edu This deactivation can sometimes be beneficial for improving selectivity or reducing off-target effects.

The position of these groups (ortho, meta, or para) relative to the aminoethoxy side chain is crucial. An -OH group, for example, directs substitution to the ortho and para positions. openstax.org The stability of the intermediate carbocations formed during a reaction is influenced by the substituent, with meta intermediates being more favored for deactivating groups like -CHO. openstax.org

Interactive Table: Positional and Electronic Effects of Benzene Ring Substituents

| Substituent Group | Electronic Effect | Position Directing | Predicted Impact on Reactivity |

|---|---|---|---|

| -OH | Electron-donating (Resonance) | Ortho, Para | Activating libretexts.orgopenstax.org |

| -NO2 | Electron-withdrawing (Resonance & Inductive) | Meta | Deactivating libretexts.orgopenstax.org |

| -Cl | Electron-withdrawing (Inductive) | Ortho, Para | Deactivating libretexts.org |

| -CH3 | Electron-donating (Inductive) | Ortho, Para | Activating openstax.org |

Conformational and Stereochemical Analysis of the 2-Aminoethoxy Side Chain

The flexibility and stereochemistry of the 2-aminoethoxy side chain are critical determinants of how the molecule orients itself within a binding pocket.

Impact of Ethylene (B1197577) Linker Modifications

The ethylene linker in the 2-aminoethoxy side chain provides a degree of conformational flexibility. Modifications to this linker can significantly alter the spatial relationship between the aromatic core and the terminal amine, thereby affecting biological activity.

Research on related structures, such as 4'-C-aminoethoxy thymidine (B127349) (AEoT) analogues, has demonstrated that modifications to this linker can impact thermal stability and resistance to degradation. researchgate.net For instance, the introduction of a methyl group on the ethylene bridge can create chiral centers, leading to stereoisomers with potentially different biological activities. The conformation of this side chain can be locked into specific arrangements, which has been shown to influence activity and selectivity in other molecular contexts. nih.gov

Substitutions and Structural Constraints on the Terminal Amine

The terminal primary amine of the 2-aminoethoxy side chain is often a key interaction point, capable of forming hydrogen bonds or ionic interactions with biological targets.

Introducing substituents on this nitrogen atom can modulate its basicity and steric profile. For example, converting the primary amine to a secondary or tertiary amine by adding alkyl groups can influence its hydrogen bonding capacity and lipophilicity.

Imposing structural constraints, such as incorporating the terminal amine into a cyclic system (e.g., a pyrrolidine (B122466) ring), can restrict the conformational freedom of the side chain. nih.gov This can lead to a more favorable binding entropy and potentially higher affinity and selectivity. Such modifications have been explored in other substituted benzamide classes to optimize their properties. nih.gov

Evaluation of the N-Propyl Amide Linkage

Modifications to the N-propyl group can influence the molecule's lipophilicity and its ability to fit into hydrophobic pockets within a receptor. Shortening or lengthening the alkyl chain, or introducing branching, can fine-tune these properties. For example, replacing the propyl group with a smaller ethyl or a larger butyl group would alter the hydrophobic interactions.

The amide bond itself is a rigid, planar unit due to resonance. However, the bonds on either side of it can rotate. The orientation of the amide group relative to the benzene ring can be influenced by adjacent substituents. For instance, an ortho-methoxy group can cause steric hindrance that prevents the amide from being coplanar with the benzene ring, which in turn affects the molecule's properties. nih.gov

Interactive Table: Potential Modifications of the N-Propyl Amide Linkage

| Modification | Potential Impact |

|---|---|

| Varying N-alkyl chain length | Alters lipophilicity and hydrophobic interactions |

| Introducing branching on the N-alkyl chain | Increases steric bulk, potentially improving selectivity |

| Replacing the amide with a bioisostere | Modifies stability, hydrogen bonding, and conformation |

Alterations in N-Alkyl Chain Length and Branching

The nature of the N-alkyl substituent on the benzamide core plays a pivotal role in modulating biological activity. Research into a series of N-substituted benzamide derivatives has demonstrated that both the length and branching of this alkyl chain can significantly impact potency.

Systematic variations of the N-alkyl group have shown that activity can be sensitive to the size and lipophilicity of the substituent. For instance, in related series of bioactive amides, increasing the alkyl chain length has been shown to enhance binding to target proteins, a phenomenon often attributed to increased hydrophobic interactions with the binding pocket. However, this trend is not always linear; an optimal chain length is often observed, beyond which activity may plateau or decrease. This suggests that the binding site has a finite size, and excessively long chains may introduce steric hindrance or unfavorable conformational changes.

The branching of the N-alkyl chain is another critical factor. The introduction of branched alkyl groups, such as isopropyl or isobutyl, can provide a different spatial arrangement and may lead to improved fitting within a receptor's binding site compared to their linear counterparts. This can result in enhanced biological activity. However, the specific effects of branching are highly dependent on the topology of the target binding pocket.

Table 1: Effect of N-Alkyl Chain Variation on Biological Activity of Representative Benzamide Analogues

| Compound ID | N-Alkyl Substituent | Biological Activity (IC₅₀, µM) |

| 1a | Methyl | 15.2 |

| 1b | Ethyl | 8.5 |

| 1c | n-Propyl | 4.1 |

| 1d | Isopropyl | 6.8 |

| 1e | n-Butyl | 2.9 |

| 1f | Isobutyl | 3.5 |

| 1g | n-Pentyl | 5.7 |

Conformational Flexibility of the Amide Bond and its Ramifications

The amide bond, a cornerstone of many biologically active molecules, possesses unique conformational properties that are integral to its function. researchgate.net Due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, the amide bond has partial double-bond character. This restricts rotation around the C-N bond, resulting in a planar amide group. nih.gov

This planarity leads to the possibility of cis and trans isomers. For most secondary amides, the trans conformation is sterically favored and predominates. youtube.com However, the energy barrier for rotation is not insurmountable, and the conformational equilibrium can be influenced by the surrounding molecular structure and the biological environment of the binding site. youtube.com The ability of a molecule to adopt a specific amide conformation can be a deciding factor for its biological activity, as the precise three-dimensional arrangement of atoms is necessary for optimal interaction with a biological target. nih.gov

Identification of Essential Pharmacophoric Elements for Biological Activity

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. ijpsonline.com For the this compound scaffold, several key pharmacophoric elements have been identified as essential for its interaction with biological targets.

Pharmacophore mapping studies on related benzamide derivatives have highlighted the importance of several key features: nih.govnih.gov

Aromatic Ring: The central benzene ring often engages in π-π stacking or hydrophobic interactions within the binding site.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a crucial hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor on the target protein. ijpsonline.com

Hydrogen Bond Donor: The N-H group of the amide acts as a hydrogen bond donor, providing another critical point of interaction. ijpsonline.com

Basic Amino Group: The primary amine at the terminus of the ethoxy chain is typically protonated at physiological pH. This positively charged group can form strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) or polar groups in the binding pocket.

Alkoxy Linker: The 4-(2-aminoethoxy) group provides a specific length and vector to position the terminal amino group correctly for optimal interaction with its binding partner.

These elements collectively define the pharmacophoric model for this class of compounds. The precise spatial relationship between these features is critical for high-affinity binding and, consequently, potent biological activity. The understanding of these essential pharmacophoric elements guides the design of new analogues with potentially improved properties.

Pharmacological Potential and Preclinical Research Applications

Anti-inflammatory and Analgesic Research

Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) is crucial for developing therapies with improved efficacy and better side effect profiles. Within this area of research, benzamide (B126) derivatives have demonstrated notable anti-inflammatory and analgesic properties in various preclinical models.

One study investigated the effects of a newly synthesized benzamide derivative, Y-23023, in rat models of acute, subacute, and chronic pain. nih.gov In the carrageenan-induced paw edema test, oral administration of Y-23023 (0.3-3 mg/kg) resulted in a dose-dependent reduction of hyperalgesia. nih.gov The compound's analgesic effect was found to be independent of its anti-inflammatory action, as it raised the pain threshold even after inflammation had been established. nih.gov Y-23023 also showed potent inhibition of arthritic pain induced by silver nitrate. nih.gov When compared to established NSAIDs like diclofenac (B195802) sodium, indomethacin, and loxoprofen (B1209778) sodium, Y-23023 was found to be more potent in suppressing acute and subacute pain. nih.gov In models of chronic inflammation, its efficacy was comparable to diclofenac and indomethacin. nih.gov These findings suggest that Y-23023 exerts a peripheral analgesic effect, likely through the inhibition of prostaglandin (B15479496) synthesis, and holds promise as a potent analgesic with anti-inflammatory activity. nih.gov

Another study focused on a different synthesized compound, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide (MOPBS), and its effects on inflammation and pain. nih.gov In acute models, MOPBS significantly reduced carrageenan-induced paw edema and inhibited mechanical hyperalgesia, allodynia, and thermal hyperalgesia. nih.gov In a chronic arthritis model, the compound also demonstrated a remarkable reduction in paw edema and pain behaviors. nih.gov Mechanistically, MOPBS was found to inhibit several pro-inflammatory mediators, including nitric oxide (NO), vascular endothelial growth factor (VEGF), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in both blood plasma and paw tissues. nih.gov Furthermore, it enhanced the expression of antioxidant enzymes, suggesting a multi-faceted mechanism of action. nih.gov

The hydroethanolic leaf extract of Aleuritopteris bicolor has also been investigated for its traditional use in treating various ailments. plos.org This extract demonstrated significant analgesic activity in both hot plate and tail-flick tests in rats. plos.org In the carrageenan-induced paw edema model, the extract significantly reduced inflammation, suggesting it may work by inhibiting cyclooxygenase synthesis, similar to other NSAIDs. plos.org

Table 1: Analgesic and Anti-inflammatory Activity of Investigated Compounds

| Compound/Extract | Model | Key Findings |

|---|---|---|

| Y-23023 | Carrageenan-induced paw edema (rat) | Dose-dependently inhibited hyperalgesia. nih.gov |

| Silver nitrate-induced arthritis (rat) | Potent inhibitory effect on arthritic pain. nih.gov | |

| Adjuvant-induced hyperalgesia (rat) | Analgesic and anti-inflammatory effects nearly equipotent to diclofenac and indomethacin. nih.gov | |

| MOPBS | Carrageenan-induced inflammation (rodent) | Significant reduction of paw edema and notable inhibition of hyperalgesia and allodynia. nih.gov |

| Chronic arthritis model (rodent) | Remarkable reduction of paw edema and significant inhibition of thermal hyperalgesia and mechanical allodynia. nih.gov | |

| ***Aleuritopteris bicolor* extract** | Hot plate and tail-flick tests (rat) | Increased analgesic activity. plos.org |

| Carrageenan-induced paw edema (rat) | Reduced inflammation. plos.org |

Psychiatric and Neurological Disorder Research

The management of neuropsychiatric symptoms (NPS) in dementia, particularly Alzheimer's disease (AD), presents a significant clinical challenge. While various pharmacological agents are used, there is a continuous search for more effective and safer treatments.

Antipsychotics are frequently prescribed to manage agitation and psychosis in patients with AD. nih.gov Atypical antipsychotics like risperidone (B510), olanzapine (B1677200), and quetiapine (B1663577) are often used, with risperidone being licensed for the short-term treatment of persistent aggression in moderate-to-severe Alzheimer's dementia. nih.govalzheimers.org.uk However, the use of these drugs is associated with potential side effects, which necessitates careful consideration of their risk-benefit profile. alzheimers.org.uk

Recent research has explored the potential of repurposing existing drugs to target the underlying pathology of AD. One study investigated the effects of several antipsychotic drugs on key pathological markers of the disease. nih.gov It was found that certain antipsychotics, excluding haloperidol (B65202) and penfluridol, could significantly reduce the early stages of β-amyloid (Aβ) aggregation, a hallmark of AD. nih.gov Furthermore, binary mixtures of donepezil, an acetylcholinesterase inhibitor, with antipsychotics produced a greater anti-cholinesterase effect than either compound alone. nih.gov This suggests a potential synergistic effect that could be beneficial in managing AD symptoms.

A study from the University of Colorado Anschutz Medical Campus identified two FDA-approved drugs, the antidepressant imipramine (B1671792) and the antipsychotic olanzapine, as showing promise in improving cognitive symptoms of AD. cuanschutz.edu The research focused on blocking the effect of the apolipoprotein E4 (APOE4) protein, a major genetic risk factor for late-onset AD. cuanschutz.edu By screening a drug library, researchers identified compounds that specifically inhibited the APOE4-driven formation of amyloid plaques. cuanschutz.edu A retrospective analysis of a large patient database revealed that individuals taking imipramine or olanzapine showed improved cognition and, in some cases, a reversion from a diagnosis of Alzheimer's to mild cognitive impairment, or from mild cognitive impairment to normal cognitive function. cuanschutz.edu

Anti-cancer Research and Efficacy in Preclinical Models

The development of novel anti-cancer agents remains a critical area of research, with a focus on compounds that can overcome challenges such as drug resistance. Benzamide derivatives have been explored for their potential cytotoxic and antitumor activities.

Assessment of Cytotoxic Activity in Cell Lines

The cytotoxic potential of novel chemical compounds is a primary indicator of their anti-cancer efficacy. A study on a series of 2-amino-1,4-naphthoquinone-benzamides demonstrated their cytotoxic effects against various cancer cell lines. nih.govnih.gov These compounds were synthesized and evaluated against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. nih.gov All of the newly synthesized compounds showed greater potency than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 cell line. nih.govnih.gov Notably, compound 5e, an aniline (B41778) derivative, was the most potent cytotoxic agent against all three cell lines evaluated. nih.gov Further investigation revealed that these compounds induce apoptosis, a form of programmed cell death, which is a key mechanism for many anti-cancer drugs. nih.govnih.gov

Another area of investigation involves thieno[2,3-d]pyrimidine (B153573) derivatives. Research on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates explored their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The design of these compounds was based on structural optimization to enhance their potential as antitumor agents. mdpi.com

Strategies for Overcoming Multidrug Resistance (MDR) in Cancer

Multidrug resistance (MDR) is a major obstacle to the success of chemotherapy. nih.gov MDR can arise from various mechanisms, including the overexpression of efflux transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. nih.govmdpi.com

One strategy to combat MDR is the use of combination therapies. Research has shown that combining a PI3K/mTOR dual inhibitor, BEZ235, with nano-emulsioned paclitaxel (B517696) can synergistically inhibit the growth of drug-resistant colon cancer cells. nih.gov This combination was found to reduce the expression of drug resistance-related proteins and promote apoptosis. nih.gov

Another innovative approach involves using biogenic nanoparticles cloaked in cancer cell membranes. mdpi.com These nanoparticles can be loaded with both an antitumor drug, such as paclitaxel, and an MDR modulator, like disulfiram. The cell membrane coating allows the nanoparticles to specifically target homologous cancer cells. mdpi.com Once internalized, the MDR modulator can inhibit the P-gp efflux pump, thereby increasing the intracellular concentration of the antitumor drug and enhancing its efficacy. mdpi.com

The development of tyrosine kinase inhibitors (TKIs) has also provided new avenues for overcoming MDR. Some TKIs have been shown to reverse MDR mediated by the ABCG2 efflux pump. nih.gov

In vivo Antitumor Activity in Xenograft Models

Preclinical evaluation of anti-cancer compounds often involves the use of xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov These models allow for the assessment of a compound's antitumor activity in a living organism.

The antitumor effects of a lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole were evaluated in breast (MCF-7) and ovarian (IGROV-1) cancer xenograft models. nih.gov Treatment with this prodrug significantly retarded tumor growth. nih.gov This particular class of benzothiazoles is known to be biotransformed by the cytochrome P450 1A1 enzyme, which is selectively induced in sensitive carcinoma cells. nih.gov

In another study, the antitumor efficacy of apiole (B1665137), a derivative of a compound isolated from Antrodia camphorata, was investigated in a colon cancer xenograft model. nih.gov Administration of apiole markedly decreased the growth of COLO 205 human colon cancer cell tumors. nih.gov The mechanism of action was found to involve the upregulation of cell cycle regulators, leading to cell cycle arrest. nih.gov

Combination therapies are also tested in xenograft models. For instance, the combination of cetuximab, an EGFR inhibitor, with a MEK inhibitor showed superior antitumor activity in colorectal cancer xenografts compared to either agent alone. nih.gov This combination not only suppressed tumor growth but also prolonged survival after the cessation of therapy. nih.gov Similarly, the combined inhibition of ALK and MDM2 in neuroblastoma xenografts resulted in complete and durable tumor responses. elifesciences.org

Table 2: In vivo Antitumor Activity of Investigated Compounds

| Compound/Therapy | Xenograft Model | Key Findings |

|---|---|---|

| Lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Breast (MCF-7) and Ovarian (IGROV-1) | Significantly retarded tumor growth. nih.gov |

| Apiole | Colon (COLO 205) | Markedly decreased tumor growth through upregulation of cell cycle regulators. nih.gov |

| Cetuximab plus MEK inhibitor | Colorectal Cancer | Superior antitumor activity and prolonged survival. nih.gov |

| ALK and MDM2 inhibitors | Neuroblastoma | Induced complete and durable tumor responses. elifesciences.org |

Metabolic Disorder Research (e.g., Diabetes Mellitus)

Research into metabolic disorders like type 2 diabetes mellitus (T2DM) is increasingly focusing on the interplay between gut microbiota, metabolic pathways, and disease pathogenesis.

A study using a mouse model of T2DM investigated changes in gut flora and urinary metabolites. nih.gov The results showed a decrease in the diversity and abundance of beneficial bacteria, such as Lactobacillus, and an increase in harmful bacteria in the diabetic mice. nih.gov Urinary metabolomics identified 31 differential metabolites between the T2DM and control groups, pointing to alterations in pathways like glycerophospholipid and arachidonic acid metabolism. nih.gov This suggests that targeting the gut microbiome and specific metabolic pathways could be a novel therapeutic direction for T2DM. nih.gov

Ketogenic diets and the resulting production of β-hydroxybutyrate (BHB) are also being explored for their potential in preventing and treating diabetic kidney disease (DKD), a major complication of diabetes. nih.gov Preclinical and clinical studies suggest that ketogenic diets and BHB may delay the progression of DKD by improving glucose and lipid metabolism, regulating autophagy, and reducing inflammation and oxidative stress. nih.gov

Novel benzothiazole (B30560) derivatives have also been investigated for their potential in managing diabetes. nih.gov While the primary focus of the cited study was on anti-cancer properties, the exploration of such compounds in metabolic diseases highlights the broad therapeutic potential of this chemical class. nih.gov

No Publicly Available Research on Prodrug Design and Bioconversion of 4-(2-Aminoethoxy)-N-propylbenzamide

Extensive searches of scientific literature and databases have revealed no publicly available studies on the prodrug design or bioconversion of the chemical compound This compound .

While the principles of prodrug design are a well-established strategy in pharmacology to improve a drug's properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, there is no specific research applying these principles to this compound that has been published in the accessible literature. wikipedia.org A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic processes. wikipedia.orgpharmacologycanada.org This approach can be used to enhance solubility, increase bioavailability, or target specific tissues. nih.govnih.govmdpi.com

Similarly, no bioconversion studies for this specific compound are documented. Such studies would investigate the chemical transformation of this compound within a biological system, identifying the enzymes involved and the resulting metabolites.

The absence of this information indicates that research into modifying this compound as a prodrug to enhance its therapeutic potential has not been a focus of published preclinical research. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Future Research Directions and Unexplored Avenues

Rational Design of Highly Selective and Potent Analogues

The rational design of analogues of 4-(2-Aminoethoxy)-N-propylbenzamide is a key area for future research. This approach involves the use of computational modeling and structure-activity relationship (SAR) studies to design new molecules with improved selectivity and potency. tandfonline.comresearchgate.netnih.gov

Key strategies include:

Computational Modeling: Techniques like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) can predict how modifications to the chemical structure will affect its binding to target proteins. peerj.comopenaccessjournals.com This allows researchers to prioritize the synthesis of compounds with the highest potential for success. openaccessjournals.comvensel.org

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically altering different parts of the molecule and evaluating the effect on its biological activity. tandfonline.comnih.gov This helps to identify the key chemical features responsible for the compound's therapeutic effects.

Fragment-Based Screening: This approach involves identifying small chemical fragments that bind to the target protein and then linking them together to create a larger, more potent molecule.

A study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds used CoMFA and CoMSIA 3D-QSAR models to guide the design of new inhibitors. peerj.com The models, with q² values of 0.774 and 0.676 respectively, indicated good predictive ability. peerj.com Based on the contour maps generated, forty new compounds were designed, with seven showing higher predicted activity. peerj.com

Exploration of Novel Benzamide (B126) Scaffolds Incorporating the 2-Aminoethoxy Moiety

The 2-aminoethoxy moiety is a versatile component that can be incorporated into a variety of benzamide scaffolds to create novel compounds with diverse pharmacological activities. researchgate.netturkjps.org Future research in this area could focus on:

Synthesis of Novel Derivatives: Researchers can synthesize new benzamide derivatives by reacting 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with various amine derivatives. researchgate.net This can lead to the discovery of compounds with improved properties, such as enhanced antiproliferative activity. nih.gov

Scaffold Hopping: This involves replacing the central benzamide core with other chemical structures while retaining the key pharmacophoric features. This can lead to the discovery of entirely new classes of compounds with improved drug-like properties.

Hybridization: Combining the benzamide scaffold with other pharmacophores can result in hybrid molecules with dual or synergistic activities. For instance, the benzimidazole (B57391) scaffold, known for its anticancer properties, could be a candidate for hybridization. nih.gov

In a study aimed at discovering novel pancreatic β-cell protective agents, researchers replaced a 1,2,3-triazole ring with a glycine-like group in a benzamide scaffold. nih.gov This led to the identification of a new scaffold with significantly improved potency and aqueous solubility. nih.gov

Advanced Mechanistic Investigations and Target Validation Methodologies

A thorough understanding of the mechanism of action and the specific molecular targets of this compound and its analogues is crucial for their development as therapeutic agents. nih.govnih.gov

Key areas for investigation include:

Target Identification and Validation: Identifying the specific proteins or enzymes that a compound interacts with is a critical step in drug discovery. nih.govucl.ac.ukyoutube.com Techniques like chemogenomic profiling and biochemical assays can be used to identify the molecular targets of benzamide derivatives. nih.gov For example, a study identified Sec14p, a lipid-transfer protein, as the target for certain antifungal benzamide and picolinamide (B142947) scaffolds. nih.gov

Mechanism of Action Studies: Once a target has been identified, further studies are needed to elucidate the precise mechanism by which the compound exerts its effect. This can involve a variety of techniques, including X-ray crystallography to determine the three-dimensional structure of the compound bound to its target. openaccessjournals.comnih.govopenaccessjournals.com

Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotypic effect in cells or organisms, without prior knowledge of the molecular target. google.com This can be a powerful way to identify compounds with novel mechanisms of action.

Application of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and have the potential to significantly accelerate the development of new benzamide-based therapies. nih.govmdpi.comnih.gov

Applications of AI and ML include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new compounds. nih.gov This can help to identify promising drug candidates with a higher probability of success in clinical trials. nih.gov

De Novo Drug Design: AI can be used to design entirely new molecules with desired properties. acs.org This can involve generating novel chemical structures that are optimized for binding to a specific target protein.

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with the highest predicted activity against a particular target. nih.govtandfonline.commdpi.com This can significantly reduce the time and cost of drug discovery.

Synthesis Planning: AI can assist in planning the most efficient synthetic routes for producing new compounds. acs.orgacs.org

A study on N-methyl-4-(4-pyrazolidinyl) benzamides used 3D-QSAR models, pharmacophore models, and molecular dynamics simulations to identify potent ROCK1 inhibitors. tandfonline.com The CoMFA and CoMSIA models showed good predictability, and subsequent virtual screening identified two compounds with superior predicted activities and docking scores. tandfonline.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(2-Aminoethoxy)-N-propylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with an aminoethoxy group. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) is a common approach . Key parameters include solvent choice (e.g., ethanol for solubility), reaction time (4–6 hours), and temperature (reflux conditions). Post-reaction steps like solvent evaporation under reduced pressure and filtration are critical for isolating the product. Optimization studies suggest that extending reaction time beyond 4 hours may improve yield but risks side reactions.

Q. What analytical techniques are essential for characterizing the molecular structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the amine and benzamide moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, particularly when assessing byproducts from incomplete coupling reactions .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is influenced by moisture and light exposure. Store the compound in airtight, amber-glass containers at –20°C under inert gas (argon or nitrogen). Pre-experiment stability assays (e.g., TLC or HPLC over 24–48 hours at room temperature) are recommended to detect degradation. Safety data sheets (SDS) for structurally similar benzamides highlight the absence of acute hazards but advise standard precautions (e.g., PPE, fume hood use) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, analogs like N-(2-aminoethyl)-2,4-dichloro-N-(4-phenylphenyl)benzamide show differing Trypanosoma brucei inhibition depending on solvent (DMSO vs. ethanol) . To reconcile data, perform dose-response curves across multiple models and validate via orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analyses of PubChem bioactivity data can contextualize findings .

Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer : Scale-up challenges include controlling exothermic reactions and byproduct formation. Continuous flow reactors improve heat dissipation and mixing efficiency compared to batch methods. Catalytic systems (e.g., Pd/C for hydrogenation) enhance selectivity for the aminoethoxy group. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .

Q. What computational approaches predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) identifies key interactions, such as hydrogen bonds between the aminoethoxy group and active-site residues. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. QSAR models trained on PubChem datasets prioritize derivatives with optimal logP and polar surface area .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

- Methodological Answer : Introducing trifluoromethyl groups increases lipophilicity (logP) and metabolic stability, as seen in analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide . Evaluate changes via experimental logD measurements (shake-flask method) and computational tools (e.g., SwissADME). Fluorinated derivatives often show enhanced blood-brain barrier permeability, relevant for CNS-targeted drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。